molecular formula C11H16BrNO B13288411 3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol

3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol

Cat. No.: B13288411
M. Wt: 258.15 g/mol
InChI Key: GSLPDZILEFYRJB-UHFFFAOYSA-N
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Description

3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol is an organic compound that features a brominated aromatic ring, a methyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 4-bromo-3-methylbenzylamine with an appropriate epoxide or halohydrin. One common method is the reaction of 4-bromo-3-methylbenzylamine with epichlorohydrin under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-{[(4-Bromo-3-methylphenyl)methyl]amino}propanone.

    Reduction: Formation of 3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-2-ol.

    Substitution: Formation of 3-{[(4-Methoxy-3-methylphenyl)methyl]amino}propan-1-ol.

Scientific Research Applications

3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing biochemical pathways and cellular responses. For example, it may interact with serotonin or dopamine receptors, leading to changes in mood and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol is unique due to the presence of both the brominated aromatic ring and the amino alcohol group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

3-[(4-bromo-3-methylphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C11H16BrNO/c1-9-7-10(3-4-11(9)12)8-13-5-2-6-14/h3-4,7,13-14H,2,5-6,8H2,1H3

InChI Key

GSLPDZILEFYRJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNCCCO)Br

Origin of Product

United States

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